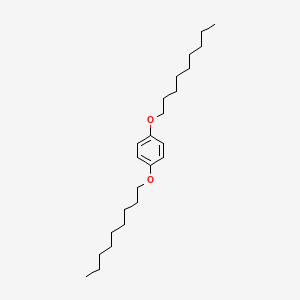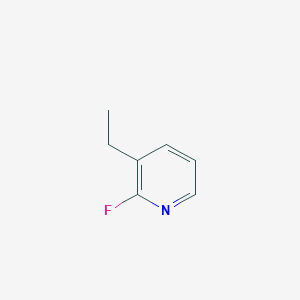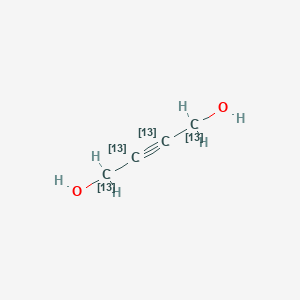
2-Butyne-1,4-diol-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne-1,4-diol-13C4: is an isotopically labeled variant of 2-Butyne-1,4-diol, an organic compound that is both an alkyne and a diol. The compound has the molecular formula C₄H₆O₂ and is characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol is based on the work of Reppe et al. and involves the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction can be represented as follows:
2CH2O+HC≡CH→HOCH2–C≡C–CH2OH
This reversible reaction proceeds through propargyl alcohol, 2-propyn-1-ol, which remains largely on the catalyst and only partially enters the solution .
Industrial Production Methods: The industrial production of 2-Butyne-1,4-diol involves the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol using nickel or palladium catalysts . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Butyne-1,4-diol is sensitive to oxidation.
Reduction: The compound undergoes selective hydrogenation to form 1,4-Butanediol.
Substitution: Substitution of the hydroxyl groups follows a similar pattern to other diols.
Common Reagents and Conditions:
Oxidation: Various oxidizing agents can be used, including oxygen and peroxides.
Reduction: Nickel or palladium catalysts are commonly used for hydrogenation.
Substitution: Halogens such as chlorine, bromine, and iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of acidic solutions.
Reduction: Formation of 1,4-Butanediol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 2-Butyne-1,4-diol is extensively used in cycloaddition reactions, such as the homologation method for the preparation of substituted acenes . It is also used in the total synthesis of complex natural products like (−)-isolaurallene and (−)-amphidinolide P .
Biology and Medicine: The compound is a major raw material used in the synthesis of vitamin B6 . It is also used in the manufacture of certain antiepileptic drugs and pesticides .
Industry: 2-Butyne-1,4-diol is used in the production of polyurethanes, synthetic resins, and plasticizers . It is also used as a corrosion inhibitor and in textile additives .
Mechanism of Action
The mechanism of action of 2-Butyne-1,4-diol involves its ability to undergo selective hydrogenation. This process affects the ratio between the hydrogenation rates of the triple and double bonds of the compound .
Comparison with Similar Compounds
1,4-Butynediol: An isomer with similar properties and applications.
2-Butene-1,4-diol: A hydrogenated derivative used in similar industrial applications.
Uniqueness: 2-Butyne-1,4-diol is unique due to its ability to undergo selective hydrogenation to form valuable intermediates like 1,4-Butanediol and 2-Butene-1,4-diol . Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry.
Properties
Molecular Formula |
C4H6O2 |
|---|---|
Molecular Weight |
90.060 g/mol |
IUPAC Name |
(1,2,3,4-13C4)but-2-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1 |
InChI Key |
DLDJFQGPPSQZKI-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH2]([13C]#[13C][13CH2]O)O |
Canonical SMILES |
C(C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


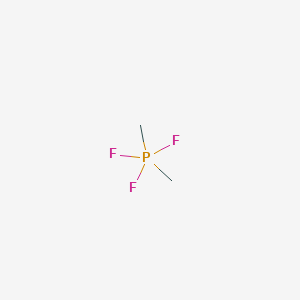

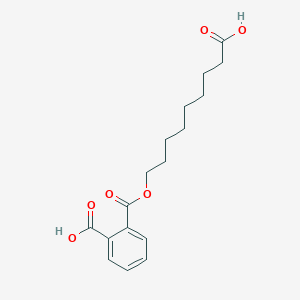
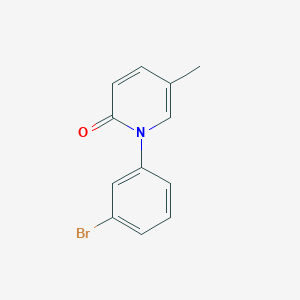
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
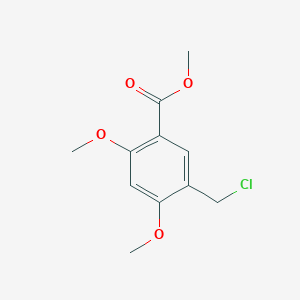
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
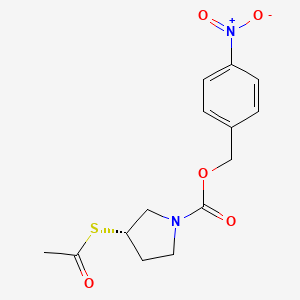

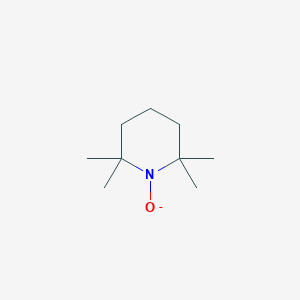
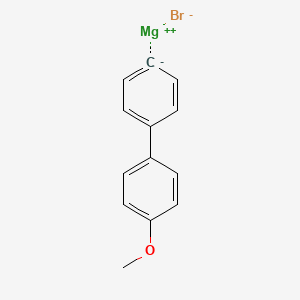
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
